L-selectride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H28BLi |

|---|---|

Molecular Weight |

190.1 g/mol |

IUPAC Name |

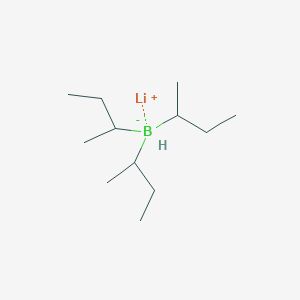

lithium;tri(butan-2-yl)boranuide |

InChI |

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

InChI Key |

ACJKNTZKEFMEAK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |

Synonyms |

K-selectride L-selectride N-selectride selectride |

Origin of Product |

United States |

Foundational & Exploratory

L-Selectride: A Comprehensive Technical Guide to a Stereoselective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

L-Selectride®, the registered trade name for lithium tri-sec-butylborohydride (Li[HB(s-Bu)₃]), is a powerful and sterically hindered nucleophilic reducing agent.[1] Since its development, it has become an indispensable tool in modern organic synthesis, renowned for its high degree of stereoselectivity and chemoselectivity. This guide provides an in-depth overview of the applications, mechanisms, and experimental protocols associated with this compound, tailored for professionals in chemical research and pharmaceutical development.

Core Applications in Organic Synthesis

This compound's primary utility lies in the stereoselective reduction of ketones to alcohols.[1][2] Its significant steric bulk, conferred by the three sec-butyl groups, dictates the trajectory of hydride delivery to the carbonyl carbon. This property is particularly exploited in the reduction of cyclic ketones, where it selectively delivers the hydride from the less hindered face, often leading to the thermodynamically less stable alcohol isomer with high diastereoselectivity.

Beyond simple ketone reductions, the applications of this compound extend to:

-

Conjugate Reduction of α,β-Unsaturated Carbonyls: this compound can selectively perform a 1,4-conjugate addition of hydride to enones, generating a specific enolate intermediate that can be trapped with various electrophiles.[2][3]

-

Chemoselective Reductions: The steric hindrance and reactivity profile of this compound allow for the selective reduction of ketones in the presence of other reducible functional groups, such as esters.[3]

-

Reductive Aldol Reactions: The enolates generated from the conjugate reduction of enones can participate in diastereoselective aldol reactions.[4]

-

Reduction of Other Functional Groups: this compound has also been employed in the regioselective reduction of anhydrides and the demethylation of certain ethers and alkaloids.[1]

Stereoselective Reduction of Ketones

The hallmark of this compound is its ability to achieve high diastereoselectivity in the reduction of substituted cyclic ketones. The bulky reagent preferentially attacks the carbonyl from the less sterically encumbered face. For instance, in the reduction of 4-tert-butylcyclohexanone, this compound delivers the hydride from the equatorial direction, resulting in the formation of the axial alcohol as the major product. This is in stark contrast to less hindered hydrides like sodium borohydride (NaBH₄), which predominantly yield the equatorial alcohol via axial attack.[5]

Comparative Diastereoselectivity Data

The following table summarizes the diastereoselectivity of this compound in the reduction of various cyclic ketones compared to other common reducing agents.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Product Isomer | Diastereomeric Ratio (Major:Minor) | Reference |

| 4-tert-Butylcyclohexanone | This compound | THF | -78 | cis (Axial-OH) | >98:2 | [3] |

| 4-tert-Butylcyclohexanone | NaBH₄ | MeOH | 25 | trans (Equatorial-OH) | 88:12 | [5] |

| 4-tert-Butylcyclohexanone | LiAlH₄ | THF | 25 | trans (Equatorial-OH) | 90:10 | [6] |

| 2-Methylcyclohexanone | This compound | THF | 0 | cis | 99:1 | [2] |

| 2-Methylcyclohexanone | NaBH₄ | EtOH | 25 | trans | 75:25 | [6] |

| 3-Methylcyclohexanone | This compound | THF | 0 | cis | 98:2 | [2] |

| 3-Methylcyclohexanone | NaBH₄ | EtOH | 25 | trans | 83:17 | [6] |

Reaction Mechanisms

1,2-Hydride Addition to Ketones

The mechanism of ketone reduction by this compound involves the nucleophilic attack of the hydride from the borohydride complex onto the electrophilic carbonyl carbon. The large steric profile of the tri-sec-butylborane moiety forces the hydride to approach from the less hindered face of the ketone. This process proceeds through a chair-like transition state to yield a lithium alkoxide intermediate, which is subsequently protonated upon aqueous workup to afford the alcohol.

1,4-Conjugate Addition to Enones

In the case of α,β-unsaturated ketones, this compound can favor a 1,4-conjugate addition pathway. The steric hindrance around the carbonyl carbon makes the direct 1,2-addition less favorable compared to the attack at the softer, less hindered β-carbon. This results in the formation of a lithium enolate intermediate, which can then be protonated or reacted with an electrophile.

Experimental Protocols

General Considerations

This compound is typically supplied as a 1.0 M solution in tetrahydrofuran (THF).[1] It is highly air- and water-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Reactions are generally performed at low temperatures, commonly -78 °C, to maximize selectivity.

Protocol 1: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol is a representative procedure for the stereoselective reduction of a cyclic ketone.

Materials:

-

4-tert-butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous THF

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere. 4-tert-butylcyclohexanone (1.0 eq) is dissolved in anhydrous THF (approximately 5-10 mL per mmol of ketone).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: this compound solution (1.1-1.2 eq) is added dropwise to the stirred ketone solution via syringe.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup:

-

While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 80% ethanol.[7]

-

The mixture is allowed to warm to room temperature.

-

A solution of 6 M NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂ (Caution: exothermic reaction and gas evolution).[7]

-

The resulting mixture is stirred for at least 1 hour at room temperature to ensure the oxidation of the borane byproduct.

-

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated Na₂CO₃ solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Protocol 2: Conjugate Reduction of an Enone and in situ Aldol Reaction

This protocol exemplifies the use of this compound for 1,4-reduction followed by trapping of the resulting enolate with an aldehyde.[4]

Materials:

-

α,β-Unsaturated ketone (enone)

-

Aldehyde

-

This compound (1.0 M solution in THF)

-

Anhydrous THF or diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: Under an inert atmosphere, the enone (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask and cooled to -78 °C.

-

Enolate Formation: this compound (1.1 eq) is added dropwise to the enone solution and stirred for 10-30 minutes at -78 °C to form the lithium enolate.

-

Aldol Addition: A solution of the aldehyde (1.2-1.5 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Quenching: The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Workup and Extraction: The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to isolate the desired β-hydroxy ketone.

Conclusion

This compound is a powerful and versatile reagent for stereoselective and chemoselective reductions in organic synthesis. Its unique steric properties allow for predictable control over the stereochemical outcome of ketone reductions, often providing access to isomers that are difficult to obtain with other reducing agents. Furthermore, its utility in conjugate additions and tandem reaction sequences makes it an invaluable tool for the construction of complex molecular architectures, a critical aspect of modern drug discovery and development. A thorough understanding of its reactivity and careful adherence to experimental protocols are key to successfully leveraging the capabilities of this exceptional reagent.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How this compound Improves Reaction Selectivity in Organic Chemistry Easily - GSJM [gsjm-hydride.com]

- 4. This compound-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

The Core Mechanism of L-Selectride Reduction of Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Selectride®, the commercial name for lithium tri-sec-butylborohydride, is a powerful and highly stereoselective reducing agent widely employed in organic synthesis.[1][2] Its bulky nature and exceptional selectivity make it an invaluable tool for the precise reduction of ketones, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals where stereocontrol is paramount.[2][3] This technical guide provides an in-depth exploration of the mechanism of this compound reduction of ketones, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Mechanism of Action: A Story of Steric Dominance

The remarkable stereoselectivity of this compound stems directly from its significant steric bulk. The three sec-butyl groups attached to the boron atom create a sterically hindered environment around the hydride, dictating its trajectory of approach to the carbonyl carbon.[4]

The reduction process occurs in two main stages:

-

Hydride Delivery: The hydride ion (H⁻) from the tri-sec-butylborohydride moiety attacks the electrophilic carbonyl carbon of the ketone. Due to the large steric profile of the reducing agent, the hydride is delivered to the less sterically hindered face of the ketone. This controlled approach is the cornerstone of this compound's high stereoselectivity.[4][5] The lithium cation plays a crucial role by coordinating to the carbonyl oxygen, which further polarizes the C=O bond and facilitates the nucleophilic attack by the hydride.[4]

-

Hydrolytic Workup: The initial reaction results in the formation of a lithium alkoxide and tri-sec-butylborane.[1] A subsequent aqueous or oxidative workup is then required to protonate the alkoxide, yielding the final alcohol product, and to manage the boron byproducts.[1][5]

The general reaction can be summarized as follows: R₂CO + Li[(CH₃CH₂CH(CH₃))₃BH] → R₂CHOLi + (CH₃CH₂CH(CH₃))₃B R₂CHOLi + H₂O → R₂CHOH + LiOH[1]

The following diagram illustrates the general mechanism of this compound reduction of a ketone.

Stereoselectivity: The Felkin-Anh Model and Steric Approach Control

The high degree of stereoselectivity observed in this compound reductions can be rationalized using the Felkin-Anh model for nucleophilic additions to chiral ketones. However, for prochiral ketones, the principle of steric approach control is more directly applicable. The bulky this compound reagent will preferentially attack the carbonyl from the less hindered face, leading to the formation of the sterically less favored, or thermodynamically less stable, alcohol isomer.

For instance, in the reduction of cyclic ketones, this compound typically favors axial attack, resulting in the formation of the equatorial alcohol. This is because the equatorial approach is sterically hindered by the axial hydrogens on the ring.

The diagram below illustrates the steric approach control in the this compound reduction of a substituted cyclohexanone.

Quantitative Data: Stereoselectivity in Ketone Reductions

The following table summarizes the diastereoselectivity of this compound in the reduction of various ketones, showcasing its high stereochemical control compared to other reducing agents.

| Substrate | Reductant | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) or % Product | Reference |

| 4-tert-Butylcyclohexanone | This compound | THF | -78 | 98.5% cis | [6] |

| 4-tert-Butylcyclohexanone | NaBH₄ | - | - | 74% trans | [6] |

| 4-tert-Butylcyclohexanone | LiAlH₄ | - | - | 76% trans | [6] |

| 2-Methylcyclohexanone | This compound | THF | -78 | >99% trans-alcohol | [1] |

| 3-Methylcyclohexanone | This compound | THF | -78 | >99% cis-alcohol | [1] |

| α-Keto ester (3a) | This compound | THF | -78 | >99% de | [7] |

| α-Keto ester (3a) | NaBH₄ | Ethanol | 0 | Moderate de | [7] |

| 2-substituted 3-hydroxypiperidines (14a) | This compound | THF | -78 | 6:1 anti/syn | [6] |

| 2-substituted 3-hydroxypiperidines (14a) | This compound | CH₂Cl₂/THF | -78 | >19:1 anti/syn | [6] |

Experimental Protocols

The following section provides a general experimental protocol for the this compound reduction of a ketone, based on the reduction of cyclopentanone.[5] Specific conditions may need to be optimized for different substrates.

Materials and Equipment

-

Reactants: Ketone, this compound (1.0 M solution in THF)

-

Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl ether or Ethyl acetate

-

Workup Reagents: 3 M Sodium hydroxide (NaOH), 30% Hydrogen peroxide (H₂O₂), Saturated aqueous Sodium bicarbonate (NaHCO₃), Brine

-

Drying Agent: Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Glassware: Flame-dried, two-neck round-bottom flask, magnetic stir bar, dropping funnel, condenser

-

Equipment: Magnetic stirrer, inert gas (nitrogen or argon) supply, dry ice/acetone bath, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup (optional)

Reaction Procedure

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

Dissolution: Dissolve the ketone (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: Slowly add this compound (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution of the ketone at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and may cause gas evolution.

-

Oxidative Workup: Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete oxidation of the boron byproducts.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure alcohol.

The following workflow diagram summarizes the experimental procedure.

Conclusion

This compound is a highly effective and stereoselective reducing agent for the conversion of ketones to alcohols. Its mechanism is dominated by steric effects, with the bulky tri-sec-butylborohydride moiety ensuring hydride delivery to the less hindered face of the carbonyl group. This predictable selectivity, particularly in cyclic and sterically demanding systems, has solidified its role as a critical reagent in modern organic synthesis. Understanding the nuances of its mechanism and having access to reliable experimental protocols are essential for leveraging the full potential of this powerful synthetic tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. How Does this compound Deliver Stereoselective Reductions? - GSJM [gsjm-hydride.com]

- 5. benchchem.com [benchchem.com]

- 6. How this compound Improves Reaction Selectivity in Organic Chemistry Easily - GSJM [gsjm-hydride.com]

- 7. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

L-Selectride: A Comprehensive Technical Guide to its Discovery, History, and Application in Stereoselective Reductions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selectride®, the registered trademark for lithium tri-sec-butylborohydride (Li[HB(CH(CH₃)CH₂CH₃)₃]), is a powerful and highly stereoselective reducing agent pivotal in modern organic synthesis. Developed in 1972 by Nobel laureate Herbert C. Brown and his colleague S. Krishnamurthy, this sterically hindered nucleophilic hydride reagent has become an indispensable tool for the precise reduction of carbonyl compounds, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals.[1] Its bulky nature allows for predictable control over the stereochemical outcome of reactions, often affording the thermodynamically less stable alcohol isomer with high diastereoselectivity. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and application, a quantitative comparison of its reactivity with related reagents, and a mechanistic overview of its mode of action.

Discovery and History

The development of this compound is rooted in the extensive research on organoboranes by Herbert C. Brown at Purdue University, for which he was awarded the Nobel Prize in Chemistry in 1979.[2][3] Following the discovery of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), Brown's research group systematically investigated the modification of these simple hydrides to attune their reactivity and selectivity.[4] This led to the synthesis of a family of sterically hindered trialkylborohydrides, including this compound, K-Selectride (potassium tri-sec-butylborohydride), and N-Selectride (sodium tri-sec-butylborohydride).[5]

Introduced in 1972, this compound was designed to be a "super stereoselective" reducing agent.[1] Its three bulky sec-butyl groups create significant steric hindrance around the boron-hydride bond, forcing the hydride to approach the carbonyl carbon from the less sterically encumbered face of the substrate. This often results in the formation of the axial alcohol from the equatorial attack of the hydride on a cyclic ketone, a level of selectivity not achievable with less hindered reagents like NaBH₄ or LiAlH₄.[1][4]

Physical and Chemical Properties

This compound is typically supplied as a 1.0 M solution in tetrahydrofuran (THF). It is a colorless to pale yellow liquid that is highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[1]

| Property | Value |

| Chemical Formula | C₁₂H₂₈BLi |

| Molar Mass | 190.10 g/mol |

| Density | 0.89 g/mL at 25 °C |

| CAS Number | 38721-52-7 |

| Solubility | Soluble in THF and other ethereal solvents. Reacts with water. |

Safety Precautions: this compound is pyrophoric and water-reactive. It can cause severe burns to the skin and eyes. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques.

Data Presentation: Comparative Stereoselectivity

The hallmark of this compound is its exceptional stereoselectivity in the reduction of cyclic ketones. The following table provides a quantitative comparison of this compound with other common hydride reducing agents in the reduction of 4-tert-butylcyclohexanone, a standard model for assessing stereoselectivity.

| Reducing Agent | Solvent | Temperature (°C) | % cis-4-tert-butylcyclohexanol (axial -OH) | % trans-4-tert-butylcyclohexanol (equatorial -OH) |

| This compound | THF | -78 | >98 | <2 |

| K-Selectride | THF | -78 | >98 | <2 |

| N-Selectride | THF | -78 | >98 | <2 |

| LiAlH₄ | Et₂O | 0 | 10 | 90 |

| NaBH₄ | EtOH | 25 | 20 | 80 |

Data compiled from multiple sources. Actual ratios may vary based on specific reaction conditions.

The data clearly demonstrates the superior stereoselectivity of the Selectride family of reagents in producing the thermodynamically less stable cis-isomer. The choice between L-, K-, and N-Selectride often depends on the specific substrate and desired reaction conditions, with the cation having a subtle influence on reactivity.

Experimental Protocols

Synthesis of this compound

This compound is prepared by the reaction of tri-sec-butylborane with lithium hydride in THF.

4.1.1. Preparation of Tri-sec-butylborane

Tri-sec-butylborane can be synthesized via the hydroboration of 2-butene with borane. A more convenient laboratory preparation involves the reaction of sec-butyllithium with a borate ester.

Materials:

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous diethyl ether or THF

-

Anhydrous hexanes

Procedure:

-

Under an inert atmosphere, a solution of sec-butyllithium in cyclohexane is slowly added to a cooled (-78 °C) solution of an equimolar amount of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure to yield crude tri-sec-butylborane, which can be purified by distillation under reduced pressure.

4.1.2. Synthesis of this compound

Materials:

-

Tri-sec-butylborane

-

Lithium hydride (LiH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere, a slurry of finely powdered lithium hydride in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

-

An equimolar amount of tri-sec-butylborane is added dropwise to the LiH slurry at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by the consumption of the insoluble LiH.

-

The resulting solution of this compound in THF is then ready for use.

Stereoselective Reduction of 4-tert-butylcyclohexanone

This protocol is a classic example demonstrating the high stereoselectivity of this compound.

Materials:

-

4-tert-butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous THF

-

Ethanol

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) to the stirred ketone solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of ethanol (2 mL), followed by water (2 mL).

-

Allow the mixture to warm to room temperature. Add 3 M NaOH solution (2 mL) followed by the careful, dropwise addition of 30% H₂O₂ solution (2 mL) to oxidize the residual boranes.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by flash column chromatography on silica gel, and the diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Conjugate Reduction of an α,β-Unsaturated Ketone (General Procedure)

This compound can selectively reduce the carbon-carbon double bond of an α,β-unsaturated ketone (1,4-reduction) to generate a lithium enolate, which can then be quenched with a proton source or reacted with an electrophile.

Materials:

-

α,β-Unsaturated ketone

-

This compound (1.0 M solution in THF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C.

-

Slowly add this compound (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to allow for the formation of the lithium enolate.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting saturated ketone by flash column chromatography.

Reaction Mechanism and Stereoselectivity

The high stereoselectivity of this compound is a direct consequence of its significant steric bulk. The three sec-butyl groups create a sterically hindered environment around the hydride, dictating its trajectory of approach to the carbonyl carbon.

In the reduction of a substituted cyclohexanone, two primary modes of hydride attack are possible: axial attack and equatorial attack.

-

Axial Attack: The hydride approaches from the axial face of the carbonyl, leading to the formation of an equatorial alcohol. This pathway is generally favored by smaller, less sterically hindered reducing agents like NaBH₄ and LiAlH₄, as it avoids torsional strain with the adjacent axial hydrogens in the transition state.

-

Equatorial Attack: The hydride approaches from the equatorial face, resulting in the formation of an axial alcohol. This approach is sterically more demanding due to interactions with the axial hydrogens at the C3 and C5 positions.

This compound, due to its large size, experiences severe steric repulsion when attempting an axial attack. Consequently, it preferentially attacks from the less hindered equatorial face, leading to the formation of the axial alcohol. This is often referred to as a kinetically controlled reaction, where the product that is formed faster is the major product, even if it is the thermodynamically less stable isomer.

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: Experimental workflow for ketone reduction.

Caption: Stereoselective reduction pathways.

Conclusion

This compound has firmly established itself as a cornerstone reagent in stereoselective organic synthesis. Its discovery by Herbert C. Brown and S. Krishnamurthy marked a significant advancement in the ability of chemists to control the three-dimensional architecture of molecules. The predictable and high diastereoselectivity of this compound, stemming from its pronounced steric bulk, makes it an invaluable tool in the synthesis of complex, stereochemically rich targets in academia and industry. This guide has provided a comprehensive overview of its history, properties, and practical applications, equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful reagent in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organic chemistry - How would you carry out complete reduction of enone to form saturated alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

L-selectride formula and molecular weight

An In-Depth Technical Guide to L-Selectride for Researchers and Drug Development Professionals

Introduction

This compound, with the chemical name Lithium tri-sec-butylborohydride, is a powerful and highly stereoselective organoboron reducing agent.[1][2][3] Developed by Herbert C. Brown and S. Krishnamurthy, it is renowned for its ability to achieve "super stereoselectivity" in the reduction of ketones, particularly cyclic ketones, where it delivers a hydride to the more sterically hindered face.[3] Its significant steric bulk, owing to the three sec-butyl groups attached to the boron atom, governs its reactivity and makes it an indispensable tool in modern organic synthesis for achieving precise stereochemical control, which is critical in the development of complex pharmaceutical agents.[1][3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reaction mechanisms, and experimental protocols.

Core Properties and Specifications

This compound is typically supplied and used as a solution in tetrahydrofuran (THF).[2][3] It is a colorless liquid that is both air and water-sensitive, necessitating handling under an inert atmosphere.[3]

| Property | Value |

| IUPAC Name | lithium tri-sec-butyl(hydrido)borate(1-)[2] |

| Chemical Formula | C₁₂H₂₈BLi[2][4] |

| Linear Formula | Li[(CH₃CH₂CH(CH₃))₃BH][2][5] |

| Molecular Weight | 190.10 g/mol [2][3][4] |

| CAS Number | 38721-52-7[2][3] |

| Appearance | Colorless liquid (typically as a solution)[2] |

| Density | ~0.870 g/mL[2] |

| Solubility | Reacts with water[2] |

| Primary Hazards | Water-reactive, Flammable, Pyrophoric, Corrosive[2][5] |

Synthesis and Preparation

The standard laboratory synthesis of this compound involves the reaction of tri-sec-butylborane with a hydride source in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), under an inert atmosphere.[6]

Two common methods are:

-

Using Lithium Hydride (LiH): The reaction between tri-sec-butylborane and lithium hydride provides a clean route to this compound.

-

Using Lithium Aluminum Hydride (LiAlH₄): An alternative preparation involves the reaction of tri-sec-butylborane with lithium aluminum hydride.[6]

A generalized procedure is as follows: A solution of tri-sec-butylborane in dry THF is carefully added to a suspension of the hydride source (e.g., LiH) in THF under an argon or nitrogen atmosphere.[6] The mixture is stirred, typically at 25 °C, to ensure complete reaction, yielding a solution of this compound in THF.[6]

Reaction Mechanism and Stereoselectivity

The defining characteristic of this compound is its high stereoselectivity in the reduction of carbonyl compounds, which arises from the steric hindrance created by its three bulky sec-butyl groups.[1][7]

Mechanism of Ketone Reduction

The reduction of a ketone by this compound is a two-step process:

-

Nucleophilic Attack: The reaction involves the transfer of a hydride from the tri-sec-butylborohydride complex to the electrophilic carbonyl carbon.[6] Due to its large size, the reagent approaches the carbonyl group from the less sterically hindered face.[7] For a substituted cyclohexanone, this means an "equatorial attack" is strongly favored over an "axial attack".[7] This initial step forms a lithium alkoxide intermediate.[2][6]

-

Hydrolytic Workup: The resulting lithium alkoxide is then protonated during an aqueous workup (e.g., with water or a mild acid like ammonium chloride) to yield the final alcohol product.[2][8]

Comparative Stereoselectivity

The unique steric profile of this compound leads to a dramatic difference in product distribution compared to smaller hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of 4-tert-butylcyclohexanone is a classic example demonstrating this principle.

| Reducing Agent | % Axial Alcohol (cis) | % Equatorial Alcohol (trans) | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | 29 | 71 | 1.0 : 2.4 |

| Lithium Aluminum Hydride (LiAlH₄) | 9 | 91 | 1.0 : 9.5 |

| This compound (Li(sec-Bu)₃BH) | 95 | 5 | 20 : 1.0 |

| (Data adapted from illustrative examples in synthetic chemistry literature)[6] |

Experimental Protocols

Proper handling and technique are crucial when working with this compound due to its pyrophoric and water-reactive nature. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

General Protocol for Diastereoselective Reduction of a Ketone

This protocol describes a general procedure for the reduction of a ketone in THF.

-

Reaction Setup:

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.

-

The ketone substrate (1.0 molar equivalent) is dissolved in anhydrous THF (to a typical concentration of 0.1 M).[8]

-

-

Reagent Addition:

-

The solution is cooled to the desired temperature, commonly -78 °C (using a dry ice/acetone bath) or -20 °C.[8][9]

-

This compound solution (typically 1.0 M in THF, 1.1–1.2 molar equivalents) is added dropwise via syringe to the stirred ketone solution, ensuring the internal temperature does not rise significantly.[8][9]

-

-

Reaction Monitoring:

-

Quenching:

-

Once the reaction is complete, it is carefully quenched at the low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] Other quenching agents like water or dilute acid may be used, but the reaction can be vigorous.

-

The mixture is allowed to warm slowly to room temperature.[8]

-

-

Workup and Isolation:

-

The aqueous layer is separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[8]

-

The crude alcohol is then purified, typically by flash column chromatography.

-

Applications in Research and Drug Development

This compound's high stereoselectivity makes it a valuable reagent in the synthesis of complex molecules with defined stereochemistry.

-

Natural Product Synthesis: It is frequently used in the total synthesis of natural products where precise control of stereocenters is paramount.[3]

-

Asymmetric Synthesis: It is employed in various asymmetric reactions, including diastereoselective reductions and reductive aldol reactions.[5][9]

-

Pharmaceutical Development: In drug development, establishing the correct stereochemistry is often critical for efficacy and safety. This compound provides a reliable method for setting chiral centers, aiding in the synthesis of active pharmaceutical ingredients (APIs).

-

Functional Group Transformations: Beyond ketones, this compound can be used for other transformations, such as the reductive cleavage of ethers (demethylation) in certain alkaloids.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound [chemeurope.com]

- 5. This compound® 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Guiding Hand of Sterics: A Technical Guide to the Stereoselectivity of L-Selectride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-selectride (lithium tri-sec-butylborohydride) has established itself as a powerful and highly stereoselective reducing agent in modern organic synthesis. Its exceptional ability to deliver a hydride ion with high facial selectivity is pivotal in the construction of complex chiral molecules, a cornerstone of drug development and natural product synthesis. This technical guide provides an in-depth exploration of the core principles governing the stereoselectivity of this compound. We will delve into the mechanistic underpinnings, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of the governing stereochemical models.

Introduction: The Imperative of Stereocontrol

In the realm of pharmaceuticals and bioactive molecules, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological profiles. Consequently, the development of synthetic methodologies that afford high levels of stereocontrol is a central theme in organic chemistry. This compound, a sterically hindered trialkylborohydride, has emerged as a reagent of choice for the diastereoselective reduction of ketones to alcohols, offering predictable and often exceptional levels of stereocontrol.[1]

The Heart of Selectivity: Mechanism and Steric Influence

The stereoselectivity of this compound is overwhelmingly dictated by its significant steric bulk. The three sec-butyl groups attached to the boron atom create a sterically demanding environment around the reactive hydride, forcing its approach to the carbonyl carbon from the less hindered face of the substrate. This principle is the primary determinant of the stereochemical outcome in a wide array of ketone reductions.

The Felkin-Anh Model: A Predictive Framework

The Felkin-Anh model provides a robust framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones, including reductions by this compound.[2][3] The model posits that the largest substituent (L) on the alpha-carbon to the carbonyl group orients itself perpendicular to the carbonyl plane to minimize steric interactions with the incoming nucleophile. The nucleophile, in this case, the bulky this compound, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite to the large group, and preferentially past the smallest substituent (S).

Quantitative Analysis of Stereoselectivity

The remarkable stereoselectivity of this compound is best illustrated through quantitative data from the reduction of various ketone substrates. The following tables summarize the diastereomeric ratios (d.r.) or cis/trans ratios achieved in key transformations, highlighting the superior selectivity of this compound compared to less sterically encumbered reducing agents.

Table 1: Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Product Ratio (Axial:Equatorial Alcohol) | Reference |

| 4-tert-Butylcyclohexanone | This compound | THF | -78 | >98:2 | [4] |

| 4-tert-Butylcyclohexanone | NaBH₄ | EtOH | 25 | 12:88 | [4] |

| 2-Methylcyclohexanone | This compound | THF | -78 | >99:1 (cis) | [4] |

| 3-Methylcyclohexanone | This compound | THF | -78 | >98:2 (trans) | [4] |

Table 2: Diastereoselective Reduction of Acyclic Ketones

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |

| α-Keto ester with chiral auxiliary | This compound | THF | -78 | >99:1 | [5] |

| α-Alkyl-β-hydroxy ketone | This compound/Ti(OiPr)₄ | THF | -78 | 98:2 (syn) | [6] |

| Chiral isopropenyl ketone | This compound | Diethyl ether | -78 | >99:1 (anti) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a practical resource for researchers aiming to leverage the stereoselectivity of this compound in their own synthetic endeavors.

General Procedure for the Reduction of 4-tert-Butylcyclohexanone

This protocol is adapted from established laboratory procedures and demonstrates the typical conditions for a highly selective reduction of a cyclic ketone.

Materials:

-

4-tert-Butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (80%)

-

Sodium hydroxide (6 M)

-

Hydrogen peroxide (30%)

-

Diethyl ether

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, add this compound (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise via syringe over 5 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of 80% ethanol (2 mL).

-

Allow the mixture to warm to room temperature.

-

Carefully add 6 M NaOH (1.5 mL) followed by the very slow, dropwise addition of 30% H₂O₂ (1.5 mL) with vigorous stirring (Note: This is an exothermic reaction).

-

Stir the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous Na₂CO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio of the resulting 4-tert-butylcyclohexanol can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Diastereoselective Reductive Aldol Reaction

This protocol, adapted from Ghosh et al., showcases the use of this compound in a tandem conjugate reduction-aldol reaction sequence.[7]

Materials:

-

Chiral or achiral enone

-

This compound (1.0 M solution in THF)

-

Optically active α-alkoxy aldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of the enone (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add this compound (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise.

-

Stir the mixture for 10 minutes at -78 °C to form the corresponding lithium enolate.

-

To the resulting enolate solution, add a solution of the α-alkoxy aldehyde (2.0 mmol) in diethyl ether (2 mL) via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup, followed by extraction with an appropriate organic solvent.

-

The crude product is purified by flash column chromatography on silica gel.

-

The diastereoselectivity of the aldol product is determined by ¹H and ¹³C NMR spectroscopy and HPLC analysis.

Visualizing Stereoselectivity: Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key principles governing the stereoselectivity of this compound.

Caption: Felkin-Anh model for this compound reduction.

Caption: Comparison of hydride attack on 4-tert-butylcyclohexanone.

Conclusion

This compound stands as a testament to the power of steric control in asymmetric synthesis. Its bulky nature provides a predictable and often highly effective means of achieving high diastereoselectivity in the reduction of a diverse range of ketones. For researchers and professionals in drug development, a thorough understanding of the principles governing this compound's stereoselectivity is essential for the rational design of synthetic routes to complex, stereochemically defined molecules. The data, protocols, and models presented in this guide offer a comprehensive resource for harnessing the full potential of this invaluable reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly diastereoselective reduction of α-alkyl-β-hydroxy ketones with sodium and lithium boron hydrides via their titanium alcoholates - Lookchem [lookchem.com]

- 7. This compound-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

L-Selectride: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, applications, and safe handling of L-Selectride, a sterically hindered and highly selective reducing agent crucial in modern organic synthesis.

Core Chemical Information

This compound, with the IUPAC name lithium tri-sec-butyl(hydrido)borate(1-), is a powerful and stereoselective reducing agent.[1] Its efficacy and selectivity are primarily attributed to the steric bulk of the three sec-butyl groups attached to the boron atom.[2][3] This structural feature allows for highly predictable control over the stereochemical outcome of reduction reactions, particularly with cyclic and sterically hindered ketones.[2][4]

Quantitative Data Summary

For ease of reference, the key quantitative and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38721-52-7 | [1][2][5][6] |

| Molecular Formula | C₁₂H₂₈BLi | [1][5][6] |

| Molecular Weight | 190.10 g/mol | [2] |

| Appearance | Colorless salt, typically supplied as a 1.0 M solution in tetrahydrofuran (THF) | [1][2] |

| Density | 0.89 g/mL at 25 °C (for 1.0 M solution in THF) | [2][6] |

| Flash Point | -17 °C (1.4 °F) - closed cup | [6] |

Mechanism of Action and Stereoselectivity

The reducing power of this compound stems from the delivery of a hydride ion (H⁻) to an electrophilic center, most commonly a carbonyl carbon. The three bulky sec-butyl groups create a sterically demanding environment around the boron-hydride bond. This steric hindrance dictates the trajectory of the hydride attack, favoring the less hindered face of the substrate molecule.[3]

In the reduction of cyclic ketones, for instance, this compound preferentially attacks from the axial position to avoid steric clashes, resulting in the formation of the equatorial alcohol with high diastereoselectivity.[2][3] This is a key advantage over less bulky reducing agents like sodium borohydride or lithium aluminum hydride, which often yield mixtures of stereoisomers.[2] The lithium cation is also believed to play a role by coordinating to the carbonyl oxygen, further pre-organizing the transition state for selective hydride delivery.[3]

Applications in Organic Synthesis

This compound is a versatile reagent employed in a wide array of chemical transformations where chemo- and stereoselectivity are paramount.

Stereoselective Reduction of Carbonyls

The most prominent application of this compound is the highly stereoselective reduction of ketones to alcohols.[1][2][7] It is particularly effective for the reduction of cyclic and bicyclic ketones, where it consistently delivers the thermodynamically less stable alcohol isomer with high purity.[1][2] It can also be used for the reduction of aldehydes and some esters.[8]

Conjugate Reduction of Enones

Under specific conditions, this compound can selectively perform a 1,4-conjugate addition of hydride to α,β-unsaturated ketones (enones).[1][7][8] The steric bulk of the reagent disfavors direct attack at the carbonyl carbon (1,2-addition), leading to the formation of lithium enolates, which can be subsequently protonated to yield the saturated ketone.

Demethylation Reactions

This compound has also found utility in the O- and N-demethylation of various compounds, including opium alkaloids and their derivatives.[2][6]

Experimental Protocol: Stereoselective Reduction of 4-tert-Butylcyclohexanone

The following is a representative protocol for the diastereoselective reduction of a substituted cyclohexanone using this compound.

Objective: To reduce 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with high stereoselectivity.

Materials:

-

4-tert-butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 4-tert-butylcyclohexanone. Anhydrous THF is added to dissolve the ketone. The flask is then cooled to 0 °C in an ice bath.

-

Addition of this compound: this compound solution (1.0 M in THF) is added dropwise to the stirred solution of the ketone via syringe. The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is carefully quenched by the slow, dropwise addition of water, followed by 3 M NaOH solution. The mixture is then warmed to room temperature, and 30% H₂O₂ is added cautiously to oxidize the residual borane species.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Analysis: The crude product can be purified by column chromatography on silica gel if necessary. The diastereomeric ratio of the product can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Flammability and Pyrophoricity: this compound solutions in THF are highly flammable and can be pyrophoric, meaning they can ignite spontaneously in air.[2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Water Reactivity: this compound reacts violently with water, releasing flammable hydrogen gas.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.[1][9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.[10]

Visualizing the Reduction Pathway

The following diagrams illustrate the key concepts related to this compound's reactivity.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for stereoselective reduction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. How Does this compound Deliver Stereoselective Reductions? - GSJM [gsjm-hydride.com]

- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. thomassci.com [thomassci.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. How this compound Improves Reaction Selectivity in Organic Chemistry Easily - GSJM [gsjm-hydride.com]

- 9. media.laballey.com [media.laballey.com]

- 10. fishersci.com [fishersci.com]

The Role of Steric Hindrance in L-Selectride Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Selectride®, the commercial name for lithium tri-sec-butylborohydride (Li[HB(CH(CH₃)CH₂CH₃)₃]), is a powerful and highly stereoselective reducing agent renowned for its utility in modern organic synthesis.[1] Its exceptional ability to control the stereochemical outcome of carbonyl reductions is primarily governed by steric hindrance, a principle that allows for the predictable formation of specific stereoisomers. This technical guide provides an in-depth analysis of the role of steric hindrance in this compound reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Principle of Steric Approach Control

The stereoselectivity of this compound is a direct consequence of its significant steric bulk.[2] The three sec-butyl groups attached to the boron atom create a sterically demanding hydride donor. This bulkiness dictates the trajectory of the hydride attack on a prochiral ketone, favoring the less sterically hindered face of the carbonyl group. This phenomenon is a classic example of "steric approach control," where the steric interactions in the transition state determine the stereochemical outcome of the reaction.[3]

In the context of cyclic ketones, such as substituted cyclohexanones, this compound preferentially attacks from the equatorial direction to avoid steric clashes with axial substituents. This equatorial attack leads to the formation of the thermodynamically less stable axial alcohol as the major product. This is in stark contrast to less bulky hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can approach from the more sterically hindered axial face to yield the more stable equatorial alcohol.[3]

Quantitative Analysis of Diastereoselectivity

The high degree of stereoselectivity achieved with this compound has been extensively documented. The reduction of 4-tert-butylcyclohexanone is a benchmark reaction that clearly demonstrates the impact of steric hindrance on product distribution. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation, providing a well-defined steric environment for the carbonyl group.

| Reducing Agent | Substrate | Diastereomeric Ratio (cis:trans) | Reference |

| This compound | 4-tert-butylcyclohexanone | >20:1 | [4] |

| Lithium Aluminum Hydride (LiAlH₄) | 4-tert-butylcyclohexanone | 1:9.5 | [4] |

| Sodium Borohydride (NaBH₄) | 4-tert-butylcyclohexanone | 1:2.4 | [4] |

As the data illustrates, this compound affords a remarkably high preference for the cis-isomer (axial alcohol), a direct result of the equatorial hydride attack. In contrast, the smaller hydride reagents, LiAlH₄ and NaBH₄, favor the formation of the trans-isomer (equatorial alcohol) via axial attack.

Mechanistic Visualization

The following diagram illustrates the proposed transition state for the reduction of 4-tert-butylcyclohexanone with this compound, highlighting the key steric interactions that govern the reaction's stereoselectivity.

Experimental Protocol: Reduction of 4-tert-butylcyclohexanone

The following protocol provides a detailed methodology for the stereoselective reduction of 4-tert-butylcyclohexanone using this compound.

Materials:

-

4-tert-butylcyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 M solution in THF)

-

80% Ethanol

-

6 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry 25-mL round-bottom flask equipped with a magnetic stir bar, add 3.0 mL of a 1.0 M solution of this compound in THF under an inert atmosphere.[5]

-

Substrate Addition: Dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF in a separate vial. Carefully transfer this solution to the this compound solution.[5]

-

Reaction: Stir the reaction mixture at room temperature for two hours.[5]

-

Quenching: After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.[5]

-

Oxidative Workup: Carefully add 1 mL of 6 M NaOH, followed by the dropwise addition of 1.2 mL of 30% H₂O₂. Caution: This addition is exothermic.[5]

-

Extraction: Transfer the reaction mixture to a 30-mL separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the separatory funnel. Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.[5]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous MgSO₄. Filter the solution and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

-

Analysis: The ratio of cis- and trans-4-tert-butylcyclohexanol can be determined by ¹H NMR spectroscopy.[6]

Experimental Workflow

The following diagram outlines the general workflow for a typical this compound reduction experiment.

Conclusion

The steric bulk of this compound is the cornerstone of its high stereoselectivity in the reduction of carbonyl compounds. By understanding the principles of steric approach control, researchers can reliably predict and achieve the desired stereochemical outcome in their synthetic endeavors. The provided quantitative data and detailed experimental protocol for the reduction of 4-tert-butylcyclohexanone serve as a practical illustration of this compound's capabilities. This powerful reagent remains an indispensable tool for the stereocontrolled synthesis of complex molecules in academic and industrial research.

References

- 1. This compound-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. benchchem.com [benchchem.com]

Electronic effects in L-selectride chemoselectivity

An In-depth Technical Guide to the Electronic Effects in L-Selectride Chemoselectivity

For Researchers, Scientists, and Drug Development Professionals

This compound (lithium tri-sec-butylborohydride) is a powerful and highly selective reducing agent renowned for its steric bulk and nuanced reactivity.[1][2] While its large size is the most cited feature for controlling stereoselectivity, electronic effects play a crucial and often synergistic role in dictating its chemoselectivity. This guide delves into the core electronic principles governing this compound's ability to discriminate between different functional groups, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

The Interplay of Steric and Electronic Effects

This compound's chemoselectivity arises from a combination of steric and electronic factors.[1][3] The three bulky sec-butyl groups attached to the boron atom create significant steric hindrance, which physically obstructs the approach of the hydride to crowded reactive sites.[1][4][5] This steric impediment is the primary reason for its well-known diastereoselectivity in the reduction of cyclic ketones.[6][7]

However, electronic effects are equally critical for chemoselectivity, which is the preferential reaction of one functional group over another.[4] These effects modulate the intrinsic reactivity of the hydride and its interaction with the electronic properties of the substrate's functional groups. Lithium triethylborohydride, for instance, is a much more potent hydride donor than lithium borohydride due to the electron-releasing nature of its alkyl groups.[8] Similarly, the electronic properties of this compound contribute to its unique reactivity profile.[4]

Electronic Basis for Chemoselective Reductions

Ketones vs. Esters

A key manifestation of electronic effects is this compound's ability to selectively reduce ketones in the presence of esters.[3][4] This selectivity is rooted in the relative electrophilicity of the carbonyl carbons. The carbonyl carbon of a ketone is more electrophilic (electron-poor) than that of an ester. In an ester, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group participates in resonance, delocalizing the positive charge on the carbonyl carbon and making it less reactive towards nucleophiles like this compound. This compound, being a moderately reactive hydride donor, preferentially attacks the more electron-deficient ketone carbonyl.[4]

α,β-Unsaturated Systems: 1,4- (Conjugate) vs. 1,2-Addition

In the reduction of α,β-unsaturated ketones (enones), two pathways are possible: direct attack at the carbonyl carbon (1,2-addition) or attack at the β-carbon (1,4-addition or conjugate addition). This compound shows a strong preference for 1,4-addition.[4][8]

This preference is a result of both steric and electronic factors. Sterically, the carbonyl carbon (C2) is often more hindered than the β-carbon (C4), guiding the bulky reagent to the latter.[3] Electronically, the 1,4-addition pathway leads to the formation of a stable lithium enolate intermediate, which can be trapped by electrophiles in subsequent steps, offering significant synthetic utility.[3][8] Less hindered hydride reagents, in contrast, often yield a mixture of 1,2- and 1,4-addition products.[3][4]

Quantitative Data on Selectivity

The superior selectivity of this compound compared to less sterically hindered hydride reagents is evident in the reduction of substituted cyclic ketones. The data below illustrates the diastereoselectivity, which is a direct consequence of the reagent's steric and electronic properties guiding its facial attack on the carbonyl.

Table 1: Diastereoselectivity in the Reduction of Substituted Cyclohexanones

| Hydride Reagent | Substrate | Product Ratio (axial:equatorial alcohol) | Reference |

| This compound | 4-tert-butylcyclohexanone | >98:2 | [4][6] |

| LiAlH₄ | 4-tert-butylcyclohexanone | 10:90 | [4][6] |

| NaBH₄ | 4-tert-butylcyclohexanone | 15:85 | [4][6] |

| This compound | 2-methylcyclohexanone | 99:1 | [2] |

| LiAlH₄ | 2-methylcyclohexanone | 30:70 | |

| NaBH₄ | 2-methylcyclohexanone | 24:76 | [4] |

Data compiled from multiple sources to illustrate the general trend.

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and applying this compound reductions effectively.

General Mechanism of Ketone Reduction

The reduction of a ketone with this compound proceeds via a two-step mechanism. First, the hydride is transferred from the borohydride complex to the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate.[2][3] This is followed by a hydrolytic workup to protonate the alkoxide and yield the final alcohol product.[2]

Caption: General mechanism for the reduction of a ketone by this compound.

Competing Pathways in Enone Reduction

The choice between 1,2- and 1,4-addition is a critical aspect of this compound's chemoselectivity with α,β-unsaturated systems. The diagram below illustrates these competing pathways.

Caption: 1,2- vs. 1,4-addition pathways in the reduction of an enone.

Standard Experimental Workflow

A successful this compound reduction requires careful control of experimental conditions, particularly temperature.

References

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. How this compound Improves Reaction Selectivity in Organic Chemistry Easily - GSJM [gsjm-hydride.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

L-Selectride: An In-Depth Technical Guide to a Bulky Organoborohydride Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selectride®, the registered trademark for lithium tri-sec-butylborohydride, is a powerful and highly stereoselective reducing agent pivotal in modern organic synthesis. Its significant steric bulk, conferred by the three sec-butyl groups attached to the boron atom, governs its reactivity, enabling high diastereoselectivity in the reduction of various functional groups. This technical guide provides a comprehensive overview of this compound, including its core properties, key applications with comparative data, detailed experimental protocols, and essential safety and handling procedures. The mechanistic basis for its selectivity is also explored and visualized, offering a deeper understanding for researchers aiming to leverage this reagent in complex synthetic endeavors, particularly in the realm of pharmaceutical development where precise stereochemical control is paramount.

Introduction

Developed by Herbert C. Brown and S. Krishnamurthy, this compound (Li[HB(CH(CH₃)CH₂CH₃)₃]) has established itself as an indispensable tool for the stereocontrolled reduction of carbonyl compounds.[1] Unlike less sterically hindered hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), this compound's bulky nature allows for predictable attack on the less hindered face of a substrate, often leading to the formation of the thermodynamically less stable, or kinetically favored, stereoisomer with high fidelity.[2] This unique reactivity profile makes it particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients where the desired biological activity is intrinsically linked to a specific stereochemistry. This guide will delve into the technical aspects of using this compound, providing researchers with the necessary information to effectively and safely incorporate this reagent into their synthetic strategies.

Core Properties of this compound

This compound is typically supplied as a 1.0 M solution in tetrahydrofuran (THF).[1] It is a colorless liquid that is highly sensitive to air and moisture, exhibiting pyrophoric properties.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈BLi | [4] |

| Molar Mass | 190.10 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.89 g/mL at 25 °C | [1] |

| CAS Number | 38721-52-7 | [1] |

| Solubility | Reacts with water | [4] |

Key Applications and Data

The primary application of this compound lies in its ability to effect highly stereoselective reductions. This section details its use in the reduction of cyclic ketones and α,β-unsaturated systems, presenting quantitative data to facilitate reagent selection.

Stereoselective Reduction of Cyclic Ketones

This compound is renowned for its ability to deliver a hydride to the equatorial face of a cyclic ketone, resulting in the formation of the axial alcohol as the major product. This is in stark contrast to less bulky reagents which typically favor axial attack to yield the more stable equatorial alcohol.[5] This kinetic control is a direct consequence of the steric hindrance posed by the this compound molecule.

Table 1: Diastereoselectivity in the Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Diastereomeric Ratio (axial:equatorial) | Reference |

| 4-tert-Butylcyclohexanone | This compound | >98.5 : <1.5 | [6] |

| NaBH₄ | 12 : 88 | [7] | |

| LiAlH₄ | 24 : 76 | [6] | |

| 2-Methylcyclohexanone | This compound | 98 : 2 | [4] |

| NaBH₄ | 30 : 70 | ||

| LiAlH₄ | 32 : 68 | ||

| 3-Methylcyclohexanone | This compound | 98 : 2 | [4] |

| NaBH₄ | 20 : 80 | ||

| LiAlH₄ | 25 : 75 |

Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds (Enones)

The steric bulk of this compound also dictates its regioselectivity in the reduction of enones. It preferentially adds a hydride to the β-carbon (1,4-conjugate addition) rather than the carbonyl carbon (1,2-addition), generating a lithium enolate intermediate which can be subsequently protonated or trapped with an electrophile.[4][8] This contrasts with reagents like NaBH₄, which often give mixtures of 1,2- and 1,4-reduction products, although the Luche reduction (NaBH₄/CeCl₃) can favor 1,2-addition.[9][10]

Table 2: Regioselectivity in the Reduction of α,β-Unsaturated Ketones

| Substrate | Reducing Agent | Product Ratio (1,4-adduct : 1,2-adduct) | Reference |

| Cyclohexenone | This compound | >99 : <1 | |

| NaBH₄ | Mixture | [9] | |

| NaBH₄, CeCl₃ (Luche) | <1 : >99 | [10] | |

| Isophorone | This compound | >99 : <1 | |

| NaBH₄ | Mixture | ||

| NaBH₄, CeCl₃ (Luche) | 5 : 95 |

Cleavage of Methyl Ethers

This compound is also an effective reagent for the O-demethylation of aryl methyl ethers, a crucial transformation in the synthesis of many natural products and pharmaceuticals.[11][12] This method offers an alternative to harsher reagents like boron tribromide (BBr₃). The reaction is typically carried out at elevated temperatures (e.g., refluxing THF).[13]

Experimental Protocols

The following protocols are provided as detailed examples for key applications of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Stereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol is adapted from a procedure by the Texas A&M University System.[14]

Materials:

-

4-tert-Butylcyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 M solution in THF)

-

80% Ethanol

-

6 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF (to a concentration of ~0.65 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add this compound (1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow, dropwise addition of 80% ethanol (approximately 0.5 mL per mmol of this compound).

-

Allow the mixture to warm to room temperature.

-

Carefully add 6 M NaOH (approximately 0.3 mL per mmol of this compound) followed by the very slow, dropwise addition of 30% H₂O₂ (approximately 0.4 mL per mmol of this compound). Caution: This addition is highly exothermic.

-

Stir the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel. Rinse the reaction flask with saturated aqueous Na₂CO₃ and add the rinsing to the separatory funnel.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to separate the diastereomers.

Conjugate Reduction of Cyclohexenone

This protocol is a generalized procedure based on established principles of 1,4-reduction with this compound.

Materials:

-

Cyclohexenone

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 M solution in THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclohexenone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add this compound (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

O-Demethylation of an Aryl Methyl Ether

This protocol is a generalized procedure for the cleavage of aryl methyl ethers.[11][13]

Materials:

-

Aryl methyl ether substrate

-

Anhydrous Tetrahydrofuran (THF)

-